Ethyl Ester vs. Methyl Ester: Physicochemical Advantage for Reaction Control and Purification
The ethyl ester moiety in this compound provides a quantifiable lipophilicity increase (LogP 2.25) and molecular weight gain (14 g/mol) compared to its direct methyl ester analog. This difference can be exploited for reaction control and purification [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.25 (Ethyl 3-bromo-2-oxo-3-phenylpropanoate) |
| Comparator Or Baseline | Methyl 3-bromo-2-oxo-3-phenylpropanoate: LogP = 1.91 (estimated) [2] |
| Quantified Difference | ΔLogP = +0.34; ΔMW = +14 g/mol |
| Conditions | Calculated partition coefficient (octanol-water) and molecular weight. |
Why This Matters
The higher LogP of the ethyl ester offers superior organic phase retention during extraction and distinct elution times in reverse-phase HPLC, simplifying purification in multi-step syntheses and offering a direct way to tune compound lipophilicity in medicinal chemistry without altering the core scaffold [1].
- [1] Chemsrc. Ethyl 3-bromo-2-oxo-3-phenylpropanoate (CAS 6476-17-1). Chemsrc Chemical Database. 2025. View Source
- [2] J-GLOBAL. Methyl 3-bromo-2-oxo-3-phenylpropanoate (CAS 77651-20-8). Japan Science and Technology Agency Database. 2025. View Source
